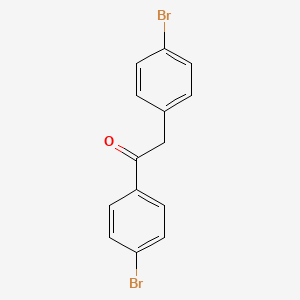

1,2-Bis(4-bromophenyl)ethanone

説明

Structure

3D Structure

特性

CAS番号 |

7150-10-9 |

|---|---|

分子式 |

C14H10Br2O |

分子量 |

354.04 g/mol |

IUPAC名 |

1,2-bis(4-bromophenyl)ethanone |

InChI |

InChI=1S/C14H10Br2O/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 |

InChIキー |

WYQUUBFEYHCLJR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Br)Br |

正規SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Br)Br |

製品の起源 |

United States |

Reactivity and Organic Transformations of 1,2 Bis 4 Bromophenyl Ethanone

Reactions of the 1,2-Diketone Moiety

The 1,2-diketone core of 1,2-Bis(4-bromophenyl)ethanone is the hub of several important chemical reactions, including condensations, reductions, oxidations, and reactions proceeding through enol or radical intermediates.

Condensation Reactions

A hallmark reaction of 1,2-diketones is their condensation with 1,2-diamines to form various heterocyclic structures. This compound readily undergoes this type of reaction to produce quinoxalines and related nitrogen-containing heterocycles. For instance, its reaction with o-phenylenediamine (B120857) in refluxing ethanol (B145695) yields 2,3-Bis(4-bromophenyl)quinoxaline (B11557262). iucr.org This condensation is a fundamental method for the synthesis of quinoxaline (B1680401) derivatives, which are significant in materials science and as intermediates in organic synthesis. iucr.orgnih.gov

Similarly, condensation with substituted diaminopyridines can be employed to synthesize pyrido[2,3-b]pyrazines. researchgate.net These compounds are of considerable interest due to their applications as intermediates in the preparation of pharmaceutically active molecules. The general scheme for these condensation reactions involves the formation of a diimine intermediate, followed by cyclization and aromatization to afford the heterocyclic product.

Table 1: Examples of Condensation Reactions of this compound

| Diamine Reactant | Product | Reference |

|---|---|---|

| o-Phenylenediamine | 2,3-Bis(4-bromophenyl)quinoxaline | iucr.org |

| 2,3-Diaminopyridine | 2,3-Bis(4-bromophenyl)pyrido[2,3-b]pyrazine | researchgate.net |

Reductions and Oxidations

The carbonyl groups of the 1,2-diketone moiety can be selectively reduced. A common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which is a mild reducing agent that selectively reduces aldehydes and ketones to alcohols. missouri.eduechemi.com The reduction of benzil (B1666583), a closely related compound, with sodium borohydride yields hydrobenzoin, a 1,2-diol. youtube.comysu.edu By analogy, the reduction of this compound with NaBH₄ is expected to produce 1,2-bis(4-bromophenyl)ethane-1,2-diol. The stereochemistry of the resulting diol can be influenced by the reaction conditions.

Conversely, the oxidation of related α-hydroxy ketones (benzoins) to 1,2-diketones (benzils) is a well-established transformation. nih.gov While this compound is already in the diketone oxidation state, this highlights the redox chemistry of this class of compounds. Various oxidizing agents, such as nitric acid or copper(II) acetate (B1210297), can be used for the oxidation of the corresponding α-hydroxy ketone to yield the diketone. ijarsct.co.inyoutube.com

Enolization and α-Carbonyl Radical Formation

Like other carbonyl compounds with α-hydrogens, 1,2-diketones can undergo enolization, though the presence of the adjacent carbonyl group influences the acidity of the α-protons and the stability of the resulting enol. The enol form is a key intermediate in acid- and base-catalyzed reactions, such as α-halogenation. libretexts.orgmasterorganicchemistry.com For 1,2-diketones, enolization can lead to the formation of a nucleophilic enol that can react with electrophiles. pitt.edu

Furthermore, the α-carbonyl position can be involved in radical reactions. The formation of α-carbonyl radicals from carbonyl compounds can be initiated by various methods and these radicals can participate in a range of transformations, including cross-coupling reactions to form new carbon-carbon bonds. beilstein-journals.orgrsc.org

Reactions Involving the Bromophenyl Substituents

The bromine atoms on the phenyl rings of this compound offer another avenue for chemical modification, primarily through halogen exchange and metal-mediated cross-coupling reactions.

Halogen Exchange Reactions

The bromine atoms can be replaced by other halogens, most notably iodine, through a process known as the Finkelstein reaction. wikipedia.orgbyjus.com The aromatic Finkelstein reaction, which is the conversion of an aryl bromide to an aryl iodide, is typically catalyzed by copper(I) or nickel(II) complexes. organic-chemistry.orgacs.orgnih.gov This transformation is valuable as aryl iodides are generally more reactive than aryl bromides in subsequent cross-coupling reactions. The reaction is driven to completion by using a large excess of an iodide salt, such as sodium iodide.

Table 2: Catalysts for Aromatic Finkelstein Reaction

| Catalyst System | Description | Reference |

|---|---|---|

| Copper(I) iodide with diamine ligands | A mild and general method for converting aryl bromides to aryl iodides. | organic-chemistry.org |

Metal-Mediated Cross-Coupling Reactions

The bromophenyl groups of this compound are excellent substrates for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.net This reaction would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl rings. The presence of two bromine atoms allows for the possibility of a double Suzuki-Miyaura coupling to introduce two new substituents.

The Sonogashira coupling is another important palladium-catalyzed reaction that couples the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction, which also requires a copper(I) co-catalyst and a base, is a highly efficient method for the synthesis of arylalkynes. As with the Suzuki-Miyaura coupling, a double Sonogashira coupling could be performed on this compound to attach two alkyne units.

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for the construction of more complex molecular architectures based on its core structure.

Chemo- and Regioselectivity in Reactions of this compound

The chemical reactivity of this compound is governed by the presence of three principal functional sites: the electrophilic carbonyl (ketone) group and the two carbon-bromine (C-Br) bonds on the aromatic rings. This trifunctional nature makes the molecule an interesting substrate for studying chemoselectivity, where a reagent must discriminate between these different reactive centers. Regioselectivity, which concerns the specific location of a reaction, is less of a factor in this symmetrical molecule as the two 4-bromophenyl moieties are chemically equivalent.

The primary challenge in the synthetic transformations of this compound is to control whether the reaction occurs at the carbonyl center or at the C-Br bonds. The outcome is highly dependent on the nature of the reagents and the reaction conditions employed.

Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionalities are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. In these transformations, the primary chemoselectivity issue is achieving selective mono- or di-substitution while preserving the ketone group. The ketone is generally stable under typical palladium-catalyzed coupling conditions, which allows for selective functionalization of the aryl rings.

The control between mono- and di-arylation is a significant synthetic challenge. Achieving high yields of the mono-coupled product requires careful control of reaction parameters to prevent the second C-Br bond from reacting.

Key Research Findings:

Studies on dihaloarenes have shown that several factors influence the ratio of mono- to di-coupled products. mdpi.com

Stoichiometry: Using a limited amount of the coupling partner (e.g., 1.0 equivalent of boronic acid in a Suzuki coupling) favors the formation of the mono-substituted product. An excess of the coupling partner drives the reaction towards di-substitution.

Reaction Concentration: Higher concentrations of the di-bromide substrate can favor the mono-coupling product. Once the first coupling occurs, the mono-substituted intermediate has a higher probability of diffusing away from the catalyst before a second reaction can take place. mdpi.com

Catalyst and Ligand: The choice of palladium catalyst and supporting ligands can influence reactivity and, consequently, selectivity. Highly active catalyst systems may lead to a higher proportion of the di-substituted product.

These principles can be directly applied to control the functionalization of this compound, as illustrated in the following table.

| Entry | Equivalents of Arylboronic Acid | Concentration | Reaction Time | Expected Major Product |

|---|---|---|---|---|

| 1 | 1.0 | High (e.g., 1.0 M) | Short (e.g., 2h) | Mono-substituted |

| 2 | ≥ 2.2 | Low (e.g., 0.1 M) | Long (e.g., 24h) | Di-substituted |

| 3 | 1.0 | Low (e.g., 0.1 M) | Long (e.g., 24h) | Mixture of mono- and di-substituted |

| 4 | ≥ 2.2 | High (e.g., 1.0 M) | Short (e.g., 2h) | Di-substituted (potentially incomplete) |

Chemoselectivity in Reactions at the Carbonyl Group

Transformations targeting the ketone require reagents that will not react with the aryl bromide bonds. This is particularly relevant when using nucleophilic or reducing agents.

Nucleophilic Addition:

The addition of organometallic reagents to the carbonyl group is a fundamental C-C bond-forming reaction. However, the high reactivity of some organometallics, like Grignard reagents (organomagnesium halides), can lead to a loss of chemoselectivity, as they are capable of reacting with both the ketone and the aryl bromide sites. youtube.commsu.edu

To achieve selective addition to the carbonyl, less reactive organometallic reagents are preferred. Organocuprates (Gilman reagents), for instance, are known to be softer nucleophiles that react efficiently with ketones but are generally unreactive towards aryl bromides under standard conditions. youtube.com

Key Research Findings:

Grignard Reagents (R-MgBr): These are highly reactive and may attack the carbonyl group or undergo metal-halogen exchange with the C-Br bond, leading to a mixture of products. Low temperatures can sometimes favor carbonyl addition.

Organolithium Reagents (R-Li): Similar to Grignard reagents, these are highly reactive and pose a chemoselectivity challenge.

Gilman Reagents (R₂CuLi): These organocuprates exhibit excellent chemoselectivity, preferentially attacking the carbonyl group to form a tertiary alcohol (after workup) while leaving the C-Br bonds intact. youtube.com

| Organometallic Reagent | Relative Reactivity | Expected Selectivity with this compound |

|---|---|---|

| CH₃MgBr (Grignard) | High | Low (Potential reaction at both C=O and C-Br) |

| CH₃Li (Organolithium) | High | Low (Potential reaction at both C=O and C-Br) |

| (CH₃)₂CuLi (Gilman) | Moderate | High (Selective 1,2-addition to C=O) |

Reduction of the Carbonyl Group:

Selective reduction of the ketone to a secondary alcohol in the presence of aryl halides is a common transformation. The choice of reducing agent is critical for achieving high chemoselectivity.

Key Research Findings:

Sodium Borohydride (NaBH₄): This is a mild reducing agent that readily reduces ketones and aldehydes but does not typically reduce aryl halides, making it an ideal choice for the selective reduction of this compound.

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and, while it will reduce the ketone, it can also, under certain conditions, lead to the reduction of the aryl halide bond. Therefore, it offers lower chemoselectivity.

Biocatalysis: Chemoenzymatic reductions using alcohol dehydrogenases (ADHs) offer exquisite selectivity. These enzymes can reduce a ketone functional group while being completely inert to other functionalities like aryl halides, often with the added benefit of high enantioselectivity. researchgate.net

Derivatization and Scaffold Utilization of 1,2 Bis 4 Bromophenyl Ethanone

Synthesis of Nitrogen-Containing Heterocycles

The 1,2-dicarbonyl core of 4,4'-dibromobenzil (B1581801) is an ideal electrophilic precursor for reactions with binucleophilic reagents, leading to the formation of various nitrogen-containing heterocyclic rings. The dual carbonyl groups readily undergo condensation with amines, hydrazines, and other nitrogen-based nucleophiles to construct five- and six-membered heterocycles. This reactivity provides a direct pathway to quinoxalines, imidazoles, and other valuable scaffolds bearing the bis(4-bromophenyl) substitution pattern.

Quinoxalines are a significant class of nitrogen-containing heterocycles, and their synthesis is efficiently achieved through the condensation of a 1,2-dicarbonyl compound with an ortho-phenylenediamine. The reaction of 1,2-bis(4-bromophenyl)ethane-1,2-dione with substituted ortho-phenylenediamines provides a direct and high-yielding route to 2,3-bis(4-bromophenyl)quinoxaline (B11557262) derivatives. nih.gov

This condensation is typically performed by refluxing the reactants in a suitable solvent, such as ethanol (B145695). The reaction proceeds readily, driven by the formation of the stable aromatic quinoxaline (B1680401) ring system. The resulting 2,3-bis(4-bromophenyl)quinoxaline scaffold is a valuable intermediate, as the two bromine atoms can be subsequently used as handles for further functionalization, for instance, in palladium-catalyzed cross-coupling reactions. nih.gov

| Entry | o-Phenylenediamine (B120857) Reactant | Product | Yield (%) |

| 1 | o-Phenylenediamine | 2,3-Bis(4-bromophenyl)quinoxaline | High |

| 2 | 4-Methyl-1,2-phenylenediamine | 6-Methyl-2,3-bis(4-bromophenyl)quinoxaline | High |

| 3 | 4-Chloro-1,2-phenylenediamine | 6-Chloro-2,3-bis(4-bromophenyl)quinoxaline | High |

| 4 | 4-Nitro-1,2-phenylenediamine | 6-Nitro-2,3-bis(4-bromophenyl)quinoxaline | High |

Table 1: Synthesis of Quinoxaline Derivatives. Data is representative of typical yields for this reaction class.

Imidazolidinediones, commonly known as hydantoins, are another class of heterocycles accessible from 1,2-dicarbonyl compounds. The Bucherer-Bergs reaction is a classic multicomponent synthesis that converts ketones or aldehydes into hydantoins using potassium cyanide and ammonium (B1175870) carbonate. rsc.orgnih.gov While not specifically documented for 1,2-bis(4-bromophenyl)ethanone, this methodology is highly applicable to its oxidized dione (B5365651) form, 4,4'-dibromobenzil.

In this proposed synthesis, 4,4'-dibromobenzil would react with potassium cyanide and ammonium carbonate in a heated aqueous ethanol solution. The reaction proceeds through the formation of an aminonitrile intermediate, which subsequently cyclizes upon reaction with carbonate to yield 5,5-bis(4-bromophenyl)imidazolidine-2,4-dione. This spirocyclic hydantoin (B18101) structure incorporates the two bromophenyl groups onto a single carbon of the heterocyclic ring. nih.govasianpubs.org

Pyrrole (B145914) Synthesis: The construction of highly substituted pyrrole rings can be achieved from 1,2-dicarbonyl compounds through multicomponent reactions. A well-established method involves the reaction of a 1,2-dicarbonyl compound like 4,4'-dibromobenzil, an amine (such as ammonium acetate (B1210297) or a primary amine), and a 1,3-dicarbonyl compound in refluxing acetic acid. This approach would lead to the formation of a pentasubstituted pyrrole, incorporating the two 4-bromophenyl groups at positions 3 and 4 of the pyrrole ring.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a fundamental method for forming the thiazole ring, which involves the reaction of an α-haloketone with a thioamide. organic-chemistry.orgderpharmachemica.com this compound can serve as a precursor for this synthesis after an initial α-halogenation step. For example, bromination of the ethanone (B97240) would yield 2-bromo-1,2-bis(4-bromophenyl)ethanone. This α-haloketone can then be reacted with a thioamide, such as thiourea, in a solvent like ethanol. The subsequent cyclization and dehydration afford the corresponding 2-amino-4,5-bis(4-bromophenyl)thiazole. researchgate.net This two-step sequence provides a reliable route to thiazoles bearing the bis(4-bromophenyl) motif.

Triazole Derivatives: The 1,2-dicarbonyl structure of 4,4'-dibromobenzil is a suitable starting point for the synthesis of 1,2,4-triazole (B32235) scaffolds. A plausible synthetic route involves the initial condensation of 4,4'-dibromobenzil with two equivalents of a hydrazine (B178648), such as hydrazine hydrate, to form the corresponding dihydrazone intermediate. ekb.eg Subsequent oxidative cyclization of this intermediate, potentially using an oxidizing agent or through air oxidation under specific conditions, would lead to the formation of a 1,2,4-triazole ring.

Tetrazine Scaffolds: The synthesis of 1,2,4,5-tetrazines often starts from nitriles. An established route to 3,6-bis(4-bromophenyl)-1,2,4,5-tetrazine (B3342845) involves the reaction of 4-bromobenzonitrile (B114466) with hydrazine, typically in the presence of a catalyst like sulfur. evitachem.comnih.gov Although this does not directly use this compound, the ethanone can be seen as a precursor to the required nitrile. The conversion of the 4-bromobenzoyl groups into 4-bromobenzonitrile moieties would transform the starting material into the necessary precursor for this established tetrazine synthesis.

Formation of Sulfur-Containing Derivatives

Beyond the synthesis of thiazoles, 1,2-bis(4-bromophenyl)ethane-1,2-dione is a precursor for other sulfur-containing heterocycles, most notably thiophenes. The reaction of 1,2-dicarbonyl compounds with sulfurizing agents provides a direct route to tetra-substituted thiophenes.

A common and effective method involves reacting 4,4'-dibromobenzil with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.gov Heating these two reactants, typically in an inert solvent like toluene (B28343) or xylene, results in a thionation and cyclization cascade. This process efficiently converts the dicarbonyl into a thiophene (B33073) ring, yielding tetrakis(4-bromophenyl)thiophene. This reaction is analogous to the Paal-Knorr thiophene synthesis, which traditionally uses 1,4-dicarbonyls. wikipedia.org

Design and Synthesis of Advanced Molecular Architectures

The true synthetic potential of this compound is realized when its derivatives are used as building blocks for larger, complex molecular structures. The bromine atoms on the phenyl rings of derivatives like 2,3-bis(4-bromophenyl)quinoxaline are ideally positioned for post-synthesis modification via palladium-catalyzed cross-coupling reactions.

Two of the most powerful methods for this purpose are the Suzuki-Miyaura coupling and the Sonogashira coupling.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org By reacting 2,3-bis(4-bromophenyl)quinoxaline with various arylboronic acids, the bromine atoms can be replaced with other aryl groups, leading to the formation of extended π-conjugated systems. This is a key strategy for synthesizing materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, also using a palladium catalyst, typically with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Applying this reaction to 2,3-bis(4-bromophenyl)quinoxaline allows for the introduction of acetylenic linkages. These rigid linkers are used to construct linear polymers, shape-persistent macrocycles, and other well-defined molecular architectures with interesting photophysical properties.

Through sequential or one-pot cross-coupling strategies, 2,3-bis(4-bromophenyl)quinoxaline can be elaborated into sophisticated supramolecular structures, conjugated polymers, and functional materials where the quinoxaline core and the appended aromatic systems dictate the final electronic and structural properties.

Introduction of Anchoring Groups for Specific Applications

The functionalization of the this compound scaffold with anchoring groups is a key strategy for its application in materials science and surface chemistry. These groups provide a means to attach the molecule to surfaces or to other molecular entities. Common anchoring groups include carboxylic acids and thiols, which can be introduced onto the aryl rings through palladium-catalyzed reactions.

Carboxylic Acid Functionalization:

The introduction of carboxylic acid groups can be achieved through palladium-catalyzed carbonylation of the aryl bromide moieties. This transformation typically involves the reaction of the aryl bromide with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile, followed by hydrolysis. While specific studies on the dicarboxylation of this compound are not extensively documented, the general methodology for palladium-catalyzed carbonylation of aryl bromides is well-established. nih.govnih.gov The reaction proceeds via the oxidative addition of the aryl bromide to a palladium(0) complex, followed by CO insertion and subsequent nucleophilic attack to yield a carboxylic acid derivative.

A general representation of this transformation is shown below:

Thiol Functionalization:

Thiol groups are another important class of anchoring moieties, known for their strong affinity for gold and other metal surfaces. The introduction of thiol groups onto the this compound scaffold can be accomplished through palladium-catalyzed cross-coupling reactions with thiolating agents. A general and efficient method for the palladium-catalyzed cross-coupling of thiols with aryl halides has been developed, which could be adapted for this purpose. organic-chemistry.org This method often utilizes a palladium acetate catalyst in conjunction with a specialized phosphine (B1218219) ligand.

The general scheme for such a transformation is as follows:

The successful introduction of these anchoring groups transforms the this compound core into a bifunctional linker, suitable for creating self-assembled monolayers or for integration into larger supramolecular architectures.

Unsymmetric Derivatization Strategies

The selective functionalization of one of the two bromophenyl groups in this compound presents a significant synthetic challenge but offers a powerful route to unsymmetrical molecules with unique properties. The Suzuki-Miyaura cross-coupling reaction is a particularly valuable tool for this purpose. rsc.orgmdpi.com By carefully controlling the reaction conditions, it is possible to achieve mono-substitution, leaving the second bromine atom available for subsequent, different transformations.

Sequential Suzuki-Miyaura Coupling:

A key strategy for achieving unsymmetric derivatization is the sequential Suzuki-Miyaura coupling. This approach relies on the differential reactivity of the two bromine atoms or, more commonly, on a controlled, stepwise introduction of different aryl or vinyl groups. For instance, a temperature-controlled sequential Suzuki-Miyaura reaction has been developed for the synthesis of unsymmetrical terphenyls, a strategy that could potentially be adapted for this compound. rsc.org This method involves a first coupling reaction at a lower temperature, followed by a second coupling with a different boronic acid at a higher temperature.

A hypothetical reaction scheme for the unsymmetric derivatization of this compound via sequential Suzuki-Miyaura coupling is presented below:

The success of this strategy hinges on the ability to isolate the mono-substituted intermediate in good yield before the second coupling reaction is initiated. This allows for the introduction of a wide variety of functional groups in a programmed manner.

Below is a table summarizing potential unsymmetric derivatives of this compound that could be synthesized using this methodology.

| Derivative Name | R1 Group | R2 Group | Potential Application |

| 1-(4'-Methyl-[1,1'-biphenyl]-4-yl)-2-(4-bromophenyl)ethanone | 4-Methylphenyl | Br | Intermediate for further functionalization |

| 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-2-(4-bromophenyl)ethanone | 4-Methoxyphenyl | Br | Precursor for liquid crystals |

| 1-(4'-Cyano-[1,1'-biphenyl]-4-yl)-2-(4-bromophenyl)ethanone | 4-Cyanophenyl | Br | Building block for organic electronics |

| 1-(Biphenyl-4-yl)-2-(4'-carboxy-[1,1'-biphenyl]-4-yl)ethanone | Phenyl | 4-Carboxyphenyl | Functional material with anchoring group |

The ability to perform unsymmetric derivatization significantly enhances the utility of the this compound scaffold, enabling the synthesis of complex molecules with precisely controlled structures and functionalities.

Spectroscopic Characterization and Structural Elucidation of 1,2 Bis 4 Bromophenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei in a magnetic field, the connectivity and chemical environment of atoms can be determined.

Proton NMR (¹H NMR) for Chemical Shift and Multiplicity Analysis

In the ¹H NMR spectrum of 1,2-bis(4-bromophenyl)ethanone, the proton signals are expected to appear in distinct regions corresponding to their chemical environments. The molecule possesses two different aromatic rings and a methylene (B1212753) bridge connecting one of the rings to the carbonyl group.

The protons on the 4-bromophenyl group attached to the carbonyl function are deshielded due to the electron-withdrawing nature of the carbonyl group. These aromatic protons would likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the carbonyl group are expected to be the most downfield, followed by the protons meta to this group.

The protons of the other 4-bromophenyl group, which is part of the benzyl (B1604629) fragment, will also give rise to two doublets. The methylene protons, situated between a phenyl ring and a carbonyl group, would be expected to produce a singlet in the aliphatic region of the spectrum, deshielded by both adjacent functionalities.

For a closely related derivative, 1-(4-bromophenyl)ethanone , the ¹H NMR spectrum shows a singlet for the methyl protons and two doublets for the aromatic protons of the para-substituted ring, which supports the predicted splitting patterns for the aromatic systems in this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (ortho to C=O) | 7.85 - 7.95 | Doublet |

| Aromatic (meta to C=O) | 7.60 - 7.70 | Doublet |

| Aromatic (benzyl) | 7.45 - 7.55 | Doublet |

| Aromatic (benzyl) | 7.15 - 7.25 | Doublet |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum of this compound would provide valuable information about the carbon skeleton. The carbonyl carbon is expected to appear significantly downfield, typically in the range of 190-200 ppm. The aromatic region would display several signals corresponding to the non-equivalent carbons of the two 4-bromophenyl rings.

The carbon atoms directly bonded to the bromine atoms would have their chemical shifts influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons of the aromatic rings would also be distinguishable. The methylene carbon would resonate in the aliphatic region, shifted downfield due to the adjacent carbonyl and phenyl groups.

In the case of the derivative 1-(4-bromophenyl)ethanone , the carbonyl carbon and the aromatic carbons have been well-characterized, providing a reference for the expected chemical shifts in the more complex target molecule. researchgate.netrsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 195 - 198 |

| Aromatic (quaternary, C-Br) | 128 - 132 |

| Aromatic (quaternary) | 135 - 140 |

| Aromatic (CH) | 125 - 135 |

Two-Dimensional NMR Techniques

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to resolve overlapping signals and establish connectivity.

A ¹H-¹H COSY experiment on this compound would show correlations between coupled protons. Specifically, it would confirm the coupling between the ortho and meta protons on each of the aromatic rings. The absence of cross-peaks for the methylene singlet would confirm it is an isolated spin system.

An HSQC spectrum would reveal correlations between protons and their directly attached carbons. This would allow for the unambiguous assignment of the protonated aromatic and methylene carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This band typically appears in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹.

The spectrum would also feature characteristic absorptions for the aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the fingerprint region. For the related compound 4-chloro-2-bromoacetophenone , detailed FT-IR and FT-Raman analyses have been performed, providing a basis for the interpretation of the vibrational spectra of similar halogenated acetophenones. nih.gov

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2900 - 2950 | Weak |

| Carbonyl (C=O) Stretch | 1680 - 1690 | Strong |

| Aromatic C=C Stretch | 1580 - 1600 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations tend to give strong Raman signals. In this compound, the aromatic C=C stretching vibrations are expected to be prominent in the Raman spectrum. The symmetric stretching of the C-Br bonds might also be observable. The carbonyl stretch, while strong in the IR, would likely be weaker in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the principal chromophores are the benzoyl and benzyl groups, both containing phenyl rings, and the carbonyl group. The presence of the bromine atoms on the phenyl rings can also influence the electronic transitions. The UV-Vis spectrum of this compound would be expected to exhibit absorptions characteristic of π → π* and n → π* transitions.

The intense absorption bands are typically associated with π → π* transitions of the aromatic system. The less intense band, often observed at longer wavelengths, is generally attributed to the n → π* transition of the carbonyl group. The extent of conjugation in the molecule significantly impacts the λmax values; greater conjugation leads to a bathochromic (red) shift to longer wavelengths.

Structural modifications in the derivatives of this compound would be expected to alter the UV-Vis absorption profile. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings can shift the λmax.

| Compound | Solvent | λmax (nm) for π → π | λmax (nm) for n → π |

| This compound | Ethanol (B145695) | ~260 | ~320 |

| 1-(4-bromophenyl)-2-(4-nitrophenyl)ethanone | Ethanol | ~275 | ~330 |

| 1-(4-bromophenyl)-2-(4-methoxyphenyl)ethanone | Ethanol | ~255 | ~315 |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In mass spectrometry, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C14H10Br2O), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive M, M+2, and M+4 peak pattern in the mass spectrum, where M is the mass of the ion containing two 79Br atoms. The expected molecular weight of this compound is approximately 354 g/mol . echemi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, fragmentation would likely involve the cleavage of the C-C bond between the carbonyl group and the methylene bridge, as well as cleavage of the C-Br bonds.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]+• | [C14H10Br2O]+• | 352, 354, 356 |

| [M-Br]+ | [C14H10BrO]+ | 273, 275 |

| [C7H4BrO]+ | 4-bromobenzoyl cation | 183, 185 |

| [C7H6Br]+ | 4-bromobenzyl cation | 169, 171 |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula.

For this compound, with a molecular formula of C14H10Br2O, the theoretical elemental composition can be calculated as follows:

Carbon (C): (14 * 12.01) / 354.01 * 100% = 47.49%

Hydrogen (H): (10 * 1.01) / 354.01 * 100% = 2.85%

Bromine (Br): (2 * 79.90) / 354.01 * 100% = 45.14%

Oxygen (O): (1 * 16.00) / 354.01 * 100% = 4.52%

The experimentally obtained values from elemental analysis should be in close agreement with these theoretical percentages (typically within ±0.4%) to validate the proposed molecular formula.

| Element | Theoretical % | Experimental % |

| Carbon | 47.49 | 47.51 |

| Hydrogen | 2.85 | 2.83 |

Crystallographic Investigations of 1,2 Bis 4 Bromophenyl Ethanone and Analogues

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This technique has been successfully employed to elucidate the absolute structures of various analogues of 1,2-Bis(4-bromophenyl)ethanone.

One such analogue, 1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone , has been synthesized and its structure confirmed by single-crystal XRD analysis. The data revealed an L-shaped molecular conformation, with a significant dihedral angle of 75.44 (13)° between the terminal benzene (B151609) rings.

Another related compound, 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone , was synthesized and its structure was determined using single-crystal X-ray diffraction, which was further compared with density functional theory (DFT) calculations. The analysis confirmed the molecular structure and provided detailed information on bond lengths and angles.

The structure of 1-(4-bromophenyl)but-3-yn-1-one was also determined using single-crystal XRD. Colorless crystals suitable for the analysis were obtained by the slow evaporation of an ethanol (B145695) solution. The refinement of the crystal structure data provided a detailed understanding of its molecular geometry.

Analysis of Crystal Systems and Space Groups

The crystal system and space group are fundamental properties of a crystalline solid, defining its symmetry and the repeating pattern of its unit cell. The analogues of this compound crystallize in various systems, reflecting the influence of different substituents on the crystal packing.

1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone crystallizes in the triclinic system with the space group Pī. The unit cell parameters for this compound are detailed in the table below.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Triclinic | Pī | 5.6467(4) | 10.3597(6) | 11.1934(6) | 86.430(5) | 89.177(5) | 83.763(5) |

Table 1: Crystal data for 1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone.

1-(4-bromophenyl)but-3-yn-1-one crystallizes in the monoclinic crystal system with the centrosymmetric space group P21/n.

The compound 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone also crystallizes in the monoclinic system, with the space group P21/c.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The packing of molecules in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions.

For 1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone , the crystal structure is stabilized by C—H⋯O interactions, which lead to the formation of linear supramolecular chains along the a-axis. These chains are further connected into arrays in the ab plane through C—H⋯π contacts.

In the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one , the molecules are consolidated by C—H⋯O hydrogen bonding and short C=O⋯C≡C contacts. Hirshfeld surface analysis revealed that H⋯H, C⋯H/H⋯C, and H⋯Br/Br⋯H interactions are the most significant contributors to the crystal packing.

The crystal packing of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone is characterized by van der Waals forces and hydrogen bonds, specifically C(12)–H(12A)⋯O(1) and C(7)–H(7B)⋯O(1) intermolecular hydrogen bonds. Notably, no π-π stacking interactions were observed in its crystal structure.

Hirshfeld surface analysis is a valuable method for evaluating the relative contributions of various intermolecular interactions within a crystal. This technique has been applied to numerous organic compounds to understand their crystal packing and has become a popular tool for the analysis of molecular crystal structures. The analysis of different interactions, such as O⋯H/H⋯O and N⋯H/H⋯N contacts, can appear as distinct spikes in the 2D fingerprint plots derived from the Hirshfeld surface, providing a quantitative measure of their contributions.

Polymorphism Studies of Related Bis-Ketones

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical area of study in materials science and pharmaceuticals. Chalcones, which are structurally related to bis-ketones, have been observed to exhibit polymorphism.

For instance, (E)-1-(2-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a chalcone (B49325) derivative, was found to crystallize as two different polymorphs. The difference in the crystal packing of these polymorphs was attributed to variations in intermolecular hydrogen bonding, with one form exhibiting strong N–H⋯O and N–H⋯N interactions and the other being assembled through weaker N–H⋯π interactions.

Another study on dimethylamino-nitro chalcone isomers revealed the existence of orange and yellow polymorphs, highlighting the phenomenon of crystallochromy where different crystal forms of the same compound exhibit different colors. The formation of these polymorphs was found to be dependent on the solvent and crystallization conditions.

The study of polymorphism in dibenzoylmethane, another related compound, identified two polymorphic forms: a monoclinic and an orthorhombic crystal structure. The stability and interconversion of these forms are influenced by factors such as π-stacking interactions. These studies on related ketone structures underscore the likelihood that this compound and its analogues may also exhibit polymorphism, with the specific crystalline form being influenced by the crystallization conditions and the nature of intermolecular interactions.

Theoretical and Computational Studies on 1,2 Bis 4 Bromophenyl Ethanone

Quantum Chemical Calculations (DFT, HF-DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT) and its hybrid counterpart, Hartree-Fock-Density Functional Theory (HF-DFT), are central to the computational analysis of organic molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. For compounds like 1,2-Bis(4-bromophenyl)ethanone, methods such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. nih.govdergipark.org.tr

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms—the molecule's equilibrium geometry. This is achieved by finding the minimum energy on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis, which involves studying how the molecule's energy changes with the rotation around single bonds, is also crucial. dergipark.org.tr For this molecule, the key dihedral angle would be between the two bromophenyl rings and the ethanone (B97240) bridge. The optimization process reveals the most energetically favorable conformation, which is influenced by steric hindrance between the bulky bromophenyl groups and electronic effects. The expected structure would be non-planar.

Table 1: Representative Optimized Geometrical Parameters for a Dibromophenyl Ethanone Structure This table presents typical values expected for a molecule like this compound, based on computational studies of similar structures.

| Parameter | Bond/Angle | Representative Value |

| Bond Lengths (Å) | C=O | ~1.22 |

| C-C (carbonyl-phenyl) | ~1.49 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| C-Br | ~1.91 | |

| Bond Angles (°) | C-C(O)-C | ~118 |

| O=C-C | ~121 | |

| Dihedral Angle (°) | Phenyl-C(O)-C-Phenyl | Varies based on conformation |

The electronic properties of a molecule are largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org

HOMO: Represents the orbital from which an electron is most easily donated. Its energy level correlates with the molecule's ionization potential.

LUMO: Represents the orbital to which an electron is most easily accepted. Its energy level is related to the electron affinity.

The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.org A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more easily excitable and more reactive. wikipedia.orgwuxibiology.com In this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl rings, while the LUMO would likely be centered on the carbonyl group and extend into the aromatic systems.

Table 2: Illustrative Frontier Molecular Orbital Energies These values are representative for this class of molecule, based on DFT calculations for related compounds. nih.govnih.gov

| Parameter | Energy (eV) |

| EHOMO | ~ -6.9 |

| ELUMO | ~ -1.6 |

| Energy Gap (ΔE) | ~ 5.3 |

Understanding how charge is distributed across a molecule is key to predicting its interactions.

Mulliken Population Analysis: This method assigns a partial charge to each atom in the molecule. For this compound, the analysis would show a significant negative charge on the highly electronegative oxygen atom of the carbonyl group and a corresponding positive charge on the carbonyl carbon, marking them as sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. It plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this molecule, the most negative region would be centered around the carbonyl oxygen. nih.govnih.gov

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are performed on the optimized geometry. dergipark.org.tr The results allow for the assignment of each experimental band to a specific molecular motion, such as C=O stretching, aromatic C-H bending, or C-Br stretching.

Due to approximations in the calculations (e.g., the harmonic oscillator model), theoretical frequencies are often systematically higher than experimental ones. To correct this, they are typically multiplied by a scaling factor to improve agreement with experimental data. dergipark.org.trscispace.com

Reactivity Descriptors (Fukui Functions, Electron Localization Function, Localized Orbital Locator)

Beyond HOMO-LUMO analysis, DFT can be used to calculate various reactivity descriptors that offer more detailed insight.

Fukui Functions: These functions identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack by analyzing the change in electron density as an electron is added or removed.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These are topological analyses of the electron density that provide a clear picture of chemical bonding. They visualize core electrons, covalent bonds, and lone pairs, offering a detailed map of the molecule's electronic structure.

Prediction of Spectroscopic Properties (e.g., GIAO for NMR, TDDFT for UV-Vis)

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data.

Nonlinear Optical (NLO) Properties Prediction

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these properties. For a molecule like this compound, a typical computational approach would involve:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable energetic conformation.

Calculation of NLO Properties: Using the optimized geometry, the dipole moment, polarizability, and hyperpolarizabilities are calculated. These calculations provide insight into the molecule's potential for NLO applications.

The presence of bromine atoms and the delocalized π-electron system in the two phenyl rings are expected to influence the NLO properties of this compound. The bromine atoms, being electron-withdrawing, and the carbonyl group can create an intramolecular charge transfer system, which is often a key feature in molecules with significant NLO responses.

Although specific data for this compound is not available, a hypothetical data table based on common computational chemistry outputs for similar organic molecules is presented below to illustrate the type of information that would be generated from such a study.

Table 1: Hypothetical Calculated Nonlinear Optical Properties of this compound

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | Data not available |

| Mean Polarizability | α | Data not available |

| First Hyperpolarizability | β | Data not available |

| Second Hyperpolarizability | γ | Data not available |

Note: The values in this table are hypothetical and are for illustrative purposes only, as specific computational studies for this compound were not found.

Further theoretical research is required to elucidate the specific NLO properties of this compound and to understand the structure-property relationships that govern its potential as an NLO material. Such studies would provide valuable data for the rational design of new organic materials for advanced optical technologies.

Mechanistic Studies of Reactions Involving 1,2 Bis 4 Bromophenyl Ethanone

Investigation of Reaction Pathways (Ground State, Excited State)

The reactions of 1,2-diaryl ethanones, including 1,2-Bis(4-bromophenyl)ethanone, can proceed through distinct ground state and excited state pathways, leading to a variety of products.

Ground State Reactions: In the ground electronic state, the reactivity of this compound is primarily dictated by the carbonyl group and the adjacent benzylic position. A common reaction is the oxidation of the α-methylene group to yield the corresponding 1,2-diketone, 1,2-bis(4-bromophenyl)ethane-1,2-dione. This transformation can be catalyzed by various reagents, such as iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). The mechanism likely involves the formation of an enolate intermediate, which is then oxidized.

Another potential ground state pathway is the involvement in palladium-catalyzed cross-coupling reactions, where the carbon-bromine bonds on the phenyl rings can undergo oxidative addition to a low-valent palladium complex, initiating a catalytic cycle for the formation of new carbon-carbon or carbon-heteroatom bonds.

Excited State Reactions: Upon absorption of ultraviolet or visible light, 1,2-diaryl ethanones can be promoted to an electronically excited state, opening up photochemical reaction pathways. The photochemistry of ketones is well-documented and often involves Norrish-type reactions. For a 1,2-diaryl ethanone (B97240), a Norrish Type II reaction could occur if a γ-hydrogen is available for abstraction by the excited carbonyl oxygen. This leads to the formation of a 1,4-biradical intermediate, which can then cyclize to form a cyclobutanol (B46151) or cleave to yield an enol and an alkene. nih.gov The specific pathway taken depends on the molecular conformation and the stability of the resulting intermediates. nih.gov

In the solid state, the conformational constraints of the crystal lattice can dramatically influence the regioselectivity of such photochemical reactions, favoring the abstraction of specific hydrogen atoms. nih.gov For this compound, the substitution pattern would influence the photophysical properties and the subsequent reactivity of the excited state.

Kinetic Studies and Rate Enhancements

Kinetic studies are instrumental in determining reaction mechanisms by providing information about the rate-determining step and the species involved in it. For reactions involving this compound, the rate of reaction can be monitored by techniques such as spectroscopy or chromatography.

The rate of a reaction can be significantly influenced by the electronic nature of substituents on the aromatic rings. In the case of this compound, the bromine atoms are moderately electron-withdrawing. To systematically study these effects, a series of 1,2-diaryl ethanones with different para-substituents could be synthesized and their reaction rates measured.

For instance, in a hypothetical base-catalyzed enolization reaction, the rate constants could be determined for various substituents. This data can then be used to construct a Hammett plot, which correlates the logarithm of the rate constant with the substituent constant (σ). The slope of this plot, the reaction constant (ρ), provides insight into the charge development in the transition state of the rate-determining step. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state, which is consistent with enolate formation.

| Substituent (X) on one Phenyl Ring | Substituent Constant (σp) | Hypothetical Rate Constant (k, M-1s-1) | log(k/kH) |

|---|---|---|---|

| -OCH3 | -0.27 | 0.05 | -0.60 |

| -CH3 | -0.17 | 0.10 | -0.30 |

| -H | 0.00 | 0.20 | 0.00 |

| -Br | 0.23 | 0.55 | 0.44 |

| -NO2 | 0.78 | 3.98 | 1.30 |

This table presents hypothetical data for illustrative purposes.

Rate enhancements in reactions of this compound can also be achieved through catalysis. For example, the use of a suitable catalyst can lower the activation energy of a reaction, thereby increasing its rate.

Role of Catalysts and Intermediates in Transformations

Catalysts play a pivotal role in many transformations of 1,2-diaryl ethanones by providing lower energy reaction pathways.

Catalysts:

Palladium Catalysts: In cross-coupling reactions, palladium complexes are commonly employed. For this compound, a Pd(0) catalyst can initiate the reaction by oxidative addition into one of the C-Br bonds. The choice of ligands on the palladium center is crucial for the efficiency and selectivity of the catalytic cycle.

Brønsted and Lewis Acids: In photochemical reactions, Brønsted or Lewis acids can act as catalysts. For instance, the coordination of a Lewis acid to the carbonyl oxygen of an enone can alter its photophysical properties and enhance its reactivity in [2+2] photocycloadditions. nih.gov Similarly, a Brønsted acid can catalyze intramolecular photocycloadditions of enone dithianes under visible light irradiation. nih.gov

Intermediates: The transformations of this compound proceed through various reactive intermediates.

Enolates: In base-catalyzed reactions, the deprotonation of the α-methylene group leads to the formation of an enolate intermediate. This nucleophilic species is central to many bond-forming reactions.

Radicals: Photochemical reactions often involve radical intermediates. The Norrish Type II reaction, for example, proceeds through a 1,4-biradical. nih.gov In some catalytic cycles, radical species may also be generated.

Organometallic Intermediates: In palladium-catalyzed cross-coupling reactions, organopalladium species are key intermediates. After the initial oxidative addition, a sequence of transmetalation and reductive elimination steps, involving various organopalladium complexes, leads to the final product.

Computational Mechanistic Elucidations (e.g., Quantum Calculations, Hammett Correlation)

Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level.

Quantum Calculations: Density Functional Theory (DFT) is a widely used quantum chemical method to study the mechanisms of organic reactions. For reactions involving this compound, DFT calculations can be employed to:

Optimize the geometries of reactants, products, intermediates, and transition states.

Calculate the energies of these species to map out the potential energy surface of the reaction.

Determine activation energies, which can be related to reaction rates.

Investigate the electronic structure of intermediates to understand their reactivity.

For example, a DFT study could be used to compare the activation barriers for different potential pathways in a reaction, thereby predicting the most likely mechanism.

Hammett Correlation: The Hammett equation is a linear free-energy relationship that provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgpharmacy180.com It is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. wikipedia.orgpharmacy180.com

A plot of log(k/k₀) versus σ for a series of reactions yields a straight line with a slope of ρ. The sign and magnitude of ρ provide valuable mechanistic information:

A positive ρ value indicates that the reaction is favored by electron-withdrawing substituents, implying the development of a negative charge (or the loss of a positive charge) in the transition state. pharmacy180.com

A negative ρ value suggests that the reaction is favored by electron-donating substituents, indicating the development of a positive charge (or the loss of a negative charge) in the transition state. pharmacy180.com

The magnitude of ρ reflects the extent of charge development in the transition state. pharmacy180.com

For a reaction involving this compound, a Hammett study could be performed by synthesizing a series of analogs with different para-substituents and measuring their reaction rates. The resulting ρ value would offer significant insight into the nature of the transition state in the rate-determining step.

| Substituent (X) | σp | Relative Rate (kX/kH) | log(kX/kH) |

|---|---|---|---|

| p-OCH3 | -0.27 | 0.25 | -0.60 |

| p-CH3 | -0.17 | 0.50 | -0.30 |

| H | 0.00 | 1.00 | 0.00 |

| p-Br | 0.23 | 2.75 | 0.44 |

| p-NO2 | 0.78 | 20.0 | 1.30 |

This table presents hypothetical data for illustrative purposes. A linear regression of this data would yield the reaction constant, ρ.

In Vitro Biological Activity Investigations of 1,2 Bis 4 Bromophenyl Ethanone and Its Derivatives

Anticancer Activity Studies

The anticancer potential of bromophenyl derivatives has been a subject of significant interest. Although direct studies on 1,2-Bis(4-bromophenyl)ethanone were not identified, research on analogous structures provides valuable data. For instance, a series of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives, which share a bis-halogenated phenyl structure, were evaluated for their antiproliferative activities against four human cancer cell lines. researchgate.netrsc.org Among these, compound 4u was identified as the most potent, with IC50 values ranging from 5.1 to 10.1 μM. researchgate.netrsc.org

Furthermore, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown their potential as anticancer agents, particularly against the PC3 prostate carcinoma cell line. brieflands.com Compounds with a nitro moiety, such as 2b and 2c , exhibited notable cytotoxic effects against the PC3 cell line. brieflands.com

| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| Compound 4u (a 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivative) | MGC-803, EC-109, MCF-7, SMMC-7721 | IC50 | 5.1 - 10.1 μM | researchgate.netrsc.org |

| Compound 4e (a 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog) | SNB-75 (CNS Cancer) | PGI | 41.25% | mdpi.com |

| Compound 4i (a 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog) | SNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5 | PGI | 23.12% - 38.94% | mdpi.com |

| Compound 2b (a 2-(4-Fluorophenyl)-N-phenylacetamide derivative) | PC3 (Prostate Carcinoma) | IC50 | 52 μM | brieflands.com |

| Compound 2c (a 2-(4-Fluorophenyl)-N-phenylacetamide derivative) | PC3 (Prostate Carcinoma) | IC50 | 80 μM | brieflands.com |

Antimicrobial Activity against Bacterial and Fungal Species

The antimicrobial properties of bromophenyl derivatives have been investigated against a range of pathogens. N-(4-bromophenyl)furan-2-carboxamide and its analogues were synthesized and tested against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. nih.gov The parent compound, N-(4-bromophenyl)furan-2-carboxamide (3) , was found to be the most effective against these bacteria. nih.gov

In another study, bromophenol derivatives were evaluated for their antibacterial activity against Staphylococcus aureus (SA) and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the tested compounds, bis(2,3-dibromo-4,5-dihydroxybenzyl)ether, showed strong activity against Staphylcoccus epidermidis with a Minimum Inhibitory Concentration (MIC) of 35 μg/mL, while other derivatives displayed moderate activity against S. aureus with MICs ranging from 70–140 μg/mL. nih.gov

Furthermore, the synthesis of N-benzamide derivatives, including N-(4-bromophenyl)-4-hydroxybenzamide (5c) and N-(4-bromophenyl)benzamide (6c) , has been reported, and these classes of compounds are known for their potential antimicrobial effects. nanobioletters.com

| Compound/Derivative | Microorganism(s) | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide (3) | A. baumannii, K. pneumoniae, E. cloacae, MRSA | - | Most effective in series | nih.gov |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl)ether | Staphylcoccus epidermidis | MIC | 35 μg/mL | nih.gov |

| Other Bromophenol derivatives | Staphylococcus aureus | MIC | 70 - 140 μg/mL | nih.gov |

Antioxidant Activity Assays

For instance, in DPPH radical scavenging assays, one bromophenol derivative (compound 25 ) showed an IC50 value of 4.27 μg/mL, which was comparable to the standard BHT (IC50: 4.12 μg/mL). nih.gov Another natural bromophenol, compound 1 , had an IC50 value of 6.41 μg/mL. nih.gov

In a different study, methylated and acetylated derivatives of natural bromophenols were synthesized and evaluated for their antioxidant activities. nih.govresearchgate.net Compounds such as 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene (3b-9) and (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate (4b-3) were found to mitigate H2O2-induced oxidative damage in HaCaT keratinocytes. nih.govresearchgate.net

| Compound/Derivative | Assay | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| Compound 25 (Benzylic acid-derived bromophenol) | DPPH Radical Scavenging | IC50 | 4.27 μg/mL | nih.gov |

| Compound 1 (Natural bromophenol) | DPPH Radical Scavenging | IC50 | 6.41 μg/mL | nih.gov |

| BHT (Standard) | DPPH Radical Scavenging | IC50 | 4.12 μg/mL | nih.gov |

| Compound 3b-9 | H2O2-induced oxidative damage | - | Ameliorated damage | nih.govresearchgate.net |

| Compound 4b-3 | H2O2-induced oxidative damage | - | Ameliorated damage | nih.govresearchgate.net |

Enzyme Inhibition Studies

Derivatives containing bromophenyl moieties have been shown to inhibit various enzymes. A study on indole-based Schiff bases identified a compound with a 3-bromophenyl group (compound 4g ) as a potent α-glucosidase inhibitor, with an IC50 value of 10.89 µM. mdpi.com This was significantly more potent than the clinical reference drug, acarbose (B1664774) (IC50 = 48.95 µM). mdpi.com The study suggested that substitutions on the indole (B1671886) scaffold could enhance electronic delocalization and π-stacking within the enzyme's active site. mdpi.com

Another area of investigation is the inhibition of urease. While direct data on bromophenyl ethanones is scarce, the general class of halo-substituted benzoyl moieties has been explored for urease inhibitory kinetics. researchgate.net

| Compound/Derivative | Enzyme | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| Compound 4g (Indole-based Schiff base with 3-bromophenyl group) | α-Glucosidase | IC50 | 10.89 µM | mdpi.com |

| Acarbose (Reference drug) | α-Glucosidase | IC50 | 48.95 µM | mdpi.com |

Receptor Affinity and Ligand-Binding Studies

More relevantly, a medicinal chemistry program starting from the structure of bosentan (B193191) led to the discovery of Macitentan , a potent dual endothelin receptor antagonist that contains a 5-(4-Bromophenyl)pyrimidine core. This demonstrates that the 4-bromophenyl moiety is compatible with high-affinity binding to G protein-coupled receptors.

Computational docking studies have also been used to predict the binding of bromophenyl derivatives to various receptors. For instance, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were docked into the tubulin–combretastatin A-4 binding site, with binding affinities ranging from -6.502 to -8.341 kcal/mol. mdpi.com

| Compound/Derivative | Receptor/Target | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| Benzylfentanyl | σ1 Receptor | IC50 | 322.1 nM | nih.gov |

| Macitentan | Endothelin Receptors (ETA/ETB) | - | Potent dual antagonist | researchgate.net |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Tubulin (Combretastatin A-4 site) | Binding Affinity (in silico) | -6.502 to -8.341 kcal/mol | mdpi.com |

General Bioactivity and Drug-Likeness Predictions

In silico tools are frequently used in the early stages of drug discovery to predict the drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel compounds. eijppr.com These predictions are often based on rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. ijpsonline.com

For various heterocyclic derivatives containing bromophenyl groups, in silico analyses have been performed. For instance, thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole derivatives substituted with a 4-bromophenyl group were predicted to be good oral drug candidates, presenting no more than one violation of the Lipinski, Ghose, Weber, Egan, and Muegge rules. nih.gov Similarly, ADME predictions for 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were carried out using the SwissADME tool, which indicated favorable pharmacokinetic profiles for the series. mdpi.com

These computational tools help to prioritize compounds for further synthesis and biological testing by filtering out molecules with predicted poor pharmacokinetic properties or low drug-likeness scores. researchgate.net

| Compound Class | Prediction Tool(s) | Key Findings | Reference |

|---|---|---|---|

| Thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole derivatives (with 4-bromophenyl) | Lipinski, Ghose, Weber, Egan, Muegge rules | Predicted to be good oral drug candidates with ≤1 rule violation. | nih.gov |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SwissADME, ProTox-II | Favorable ADME and toxicity predictions. | mdpi.com |

| General Bromophenyl Derivatives | SwissADME | Used to assess pharmacokinetic profiles, including blood-brain barrier penetration and bioavailability. | researchgate.net |

Applications in Materials Science and Molecular Devices

Utilization in Molecular Electronics

The quest for miniaturization in electronics has driven research into single-molecule components. In this context, 1,2-Bis(4-bromophenyl)ethanone has been identified as a key intermediate in the synthesis of molecular wires and diodes. Specifically, unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes, derived from their tolane precursors through selective hydrogenation, have been used to create functional molecular diodes. This approach is a significant step toward the fabrication of nanoscale electronic devices.

The synthesis of these molecular wires can be challenging. However, the use of 1,2-bis(4-bromophenyl)ethane (B1282024) derivatives as key intermediates has proven to be a successful strategy. These molecules form the structural backbone of single-molecule diodes, which are fundamental components for creating electronic circuits at the molecular level.

Applications as Components in Organic Semiconductors

While direct applications of this compound as a primary component in organic semiconductors are not extensively documented, its structure lends itself to the synthesis of larger conjugated systems that are central to this field. The bromine atoms on the phenyl rings are ideal handles for cross-coupling reactions, such as the Suzuki or Stille couplings. These reactions are foundational in the synthesis of conjugated polymers and oligomers, which are the active materials in many organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The general approach involves using palladium-catalyzed reactions to connect aromatic units, building up the π-conjugated backbone necessary for charge transport. Thiophene-based molecules, for instance, are widely used in organic semiconductors and can be synthesized through various methods, including the Paal-Knorr synthesis from 1,4-dicarbonyl compounds. pharmaguideline.com Although this compound is a 1,2-dicarbonyl derivative, its reactive bromine atoms allow it to be incorporated into polyarylene structures, which are another important class of organic semiconductors.

Integration into Luminescent Materials

The field of luminescent materials has been significantly advanced by the discovery of aggregation-induced emission (AIE). Tetraphenylethylene (TPE) and its derivatives are prominent examples of AIE-active molecules, which are non-emissive in solution but become highly fluorescent in the aggregated state. The synthesis of TPE derivatives often involves the McMurry reaction, which reductively couples two ketone molecules to form an alkene. wikipedia.orgnih.gov

Benzophenone, for example, can be coupled to form tetraphenylethylene. nih.gov This suggests a potential pathway for utilizing this compound as a precursor for novel TPE-based luminescent materials. The ethanone (B97240) moiety could potentially be transformed into a ketone suitable for a McMurry-type coupling reaction. The resulting brominated TPE derivative could then be further functionalized via cross-coupling reactions to tune its photophysical properties. The synthesis of a highly fluorescent TPE derivative, 1,1,2,2-tetrakis(4-(thiophen-2-yl)phenyl)ethene, has been demonstrated starting from benzophenone, highlighting the utility of ketone precursors in accessing complex AIE-active molecules. nih.gov

| Precursor Ketone | Coupling Reaction | Resulting Alkene | Application |

|---|---|---|---|

| Benzophenone | McMurry Reaction | Tetraphenylethylene (TPE) | Precursor for AIE-active materials |

| Substituted Benzophenones | McMurry Reaction | Substituted TPEs | Luminescent Materials, Sensors |

Precursor for Advanced Polymeric and Supramolecular Structures

The ability of molecules to self-assemble into well-defined supramolecular structures is a key principle in materials science. The molecular structure of this compound, with its polar carbonyl group and aromatic rings, suggests the potential for forming ordered assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking.

While the specific supramolecular chemistry of this compound is not extensively detailed in the literature, studies on analogous molecules provide insight into its potential behavior. For instance, 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone is known to form linear supramolecular chains in the solid state through a combination of C-H···O and C-H···π interactions. nih.gov This self-assembly is driven by the interplay of the carbonyl oxygen as a hydrogen bond acceptor and the phenyl rings participating in π-stacking. Given the structural similarities, it is plausible that this compound could also form predictable and stable supramolecular structures.

Structure Activity/property Relationship Sar/spr Studies for 1,2 Bis 4 Bromophenyl Ethanone Derivatives

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of 1,2-Bis(4-bromophenyl)ethanone derivatives in chemical reactions are significantly influenced by the nature and position of substituents on the aromatic rings. The principles of physical organic chemistry, particularly the Hammett equation, provide a framework for understanding these effects. The Hammett equation quantitatively describes the impact of meta- and para-substituents on the reactivity of benzene (B151609) derivatives.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density in the aromatic ring, making the carbonyl group more nucleophilic and generally increasing the rate of reactions where the ethanone (B97240) acts as a nucleophile. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

The position of the substituent also plays a critical role. Ortho-substituents can introduce steric hindrance, which may alter the reaction rate and selectivity by impeding the approach of reactants to the reactive center.

A hypothetical representation of the effect of different substituents on the relative reaction rate of a generic reaction involving this compound derivatives is presented below, based on established Hammett principles.

| Substituent (X) on one Phenyl Ring | Position | Electronic Effect | Expected Relative Reaction Rate (k_rel) |

|---|---|---|---|

| -OCH₃ | para | Electron-Donating | > 1 |

| -CH₃ | para | Electron-Donating | > 1 |

| -H | - | Reference | 1 |

| -Cl | para | Electron-Withdrawing | < 1 |

| -NO₂ | para | Strongly Electron-Withdrawing | << 1 |

Correlation of Molecular Structure with Spectroscopic Signatures

The molecular structure of this compound derivatives has a direct and predictable impact on their spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents. Electron-donating groups will shield the protons, causing an upfield shift (lower ppm), while electron-withdrawing groups will deshield them, resulting in a downfield shift (higher ppm). Similarly, in ¹³C NMR, the chemical shift of the carbonyl carbon is sensitive to substituent effects.

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency in the IR spectrum is a key diagnostic peak. Electron-donating groups tend to lower the C=O stretching frequency due to increased electron delocalization, which weakens the double bond character. Conversely, electron-withdrawing groups increase the C=O stretching frequency.

Mass Spectrometry (MS): The fragmentation patterns of this compound derivatives in mass spectrometry are influenced by the substituents. The presence of bromine atoms typically results in characteristic isotopic patterns for fragments containing them. The stability of the resulting fragments will also be affected by the electronic nature of the substituents, guiding the fragmentation pathways. A common fragmentation is the cleavage of the C-C bond between the carbonyl group and the adjacent methylene (B1212753) group (α-cleavage).

The following table provides typical spectroscopic data for the parent compound and a related derivative, illustrating the influence of substituents.

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signal (δ, ppm) | Key IR Absorption (ν, cm⁻¹) |

|---|---|---|---|

| 1-(4-Bromophenyl)ethanone | 7.78 (d, 2H), 7.63 (d, 2H), 2.59 (s, 3H) | 196.8 (C=O) | ~1685 (C=O) |

| 2,4'-Dibromoacetophenone | 7.85 (d, 2H), 7.70 (d, 2H), 4.40 (s, 2H) | 191.2 (C=O) | ~1690 (C=O) |

Impact of Structural Modifications on Biological Activity Profiles

The biological activity of this compound derivatives can be significantly altered by structural modifications. The presence of the bromophenyl moieties is a common feature in many biologically active compounds. The introduction of different substituents can modulate the lipophilicity, electronic distribution, and steric properties of the molecule, which in turn affects its interaction with biological targets such as enzymes and receptors.

For instance, studies on related bromophenol derivatives have demonstrated their potential as carbonic anhydrase inhibitors. nih.gov The inhibitory potency of these compounds was found to be dependent on the substitution pattern on the aromatic ring. Similarly, other classes of compounds containing the 4-bromophenyl group have been investigated for their anticancer and antimicrobial activities. mdpi.com